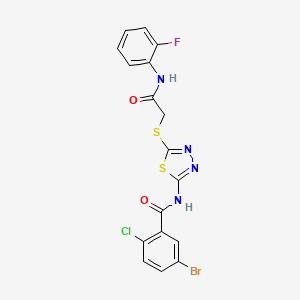
5-bromo-2-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H11BrClFN4O2S2 and its molecular weight is 501.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-bromo-2-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The compound can be described by its chemical formula and structural components:
- Chemical Formula : C14H12BrClN4O2S
- Molecular Weight : Approximately 392.69 g/mol
The structure features a thiadiazole ring, which is known for its diverse biological activities, attached to a benzamide moiety. The presence of bromine and chlorine substituents may enhance its reactivity and biological efficacy.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
-
Cell Lines Tested :
- A-549 (lung cancer)
- HeLa (cervical cancer)
-
Methodology :
- The MTT assay was employed to evaluate cell viability.
- IC50 values were calculated to determine the potency of the compound.
- Findings :
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.
-
Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
-
Methodology :
- Disk diffusion method was utilized to assess antibacterial activity.
- Minimum inhibitory concentrations (MICs) were determined.
-
Findings :
- The compound demonstrated significant antibacterial activity with inhibition zones comparable to standard antibiotics.
- MIC values indicated effectiveness against resistant strains.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 15 | 25 | |
| Escherichia coli | 20 | 22 |
The mechanisms underlying the biological activities of this compound are multifaceted:
-
Anticancer Mechanism :
- Induction of apoptosis through the activation of caspases.
- Inhibition of key signaling pathways involved in cell proliferation and survival.
- Antibacterial Mechanism :
Case Studies
A notable study examined the effects of similar thiadiazole derivatives in combination with conventional chemotherapy agents. The results indicated enhanced efficacy and reduced side effects when used in combination therapy, suggesting a potential role for this compound in polypharmacy approaches for cancer treatment .
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClFN4O2S2/c18-9-5-6-11(19)10(7-9)15(26)22-16-23-24-17(28-16)27-8-14(25)21-13-4-2-1-3-12(13)20/h1-7H,8H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMXAFGIOUFAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














